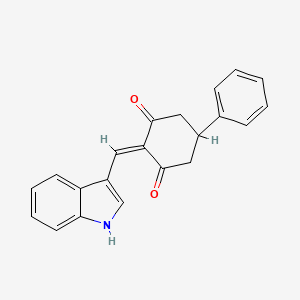

2-(1H-indol-3-ylmethylidene)-5-phenylcyclohexane-1,3-dione

Description

2-(1H-Indol-3-ylmethylidene)-5-phenylcyclohexane-1,3-dione is a cyclohexane-1,3-dione derivative featuring a phenyl group at position 5 and an indole-substituted methylidene moiety at position 2. The indole group, a bicyclic aromatic heterocycle with nitrogen, confers unique electronic and steric properties to the compound, making it a candidate for exploration in medicinal chemistry and materials science. For instance, cyclohexane-1,3-dione derivatives are frequently synthesized via Knoevenagel condensation or Michael addition reactions, as seen in , with yields ranging from 78–84% for brominated analogs .

Properties

IUPAC Name |

2-(1H-indol-3-ylmethylidene)-5-phenylcyclohexane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO2/c23-20-11-15(14-6-2-1-3-7-14)12-21(24)18(20)10-16-13-22-19-9-5-4-8-17(16)19/h1-10,13,15,22H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJWXTERGFWLWIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)C(=CC2=CNC3=CC=CC=C32)C1=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-ylmethylidene)-5-phenylcyclohexane-1,3-dione typically involves the condensation of indole-3-carbaldehyde with 5-phenylcyclohexane-1,3-dione under acidic or basic conditions. Common reagents include methanesulfonic acid or sodium hydroxide, and the reaction is often carried out in solvents like methanol or ethanol .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-ylmethylidene)-5-phenylcyclohexane-1,3-dione undergoes various chemical reactions, including:

Oxidation: Can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic substitution reactions are common due to the electron-rich indole ring

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated derivatives

Scientific Research Applications

2-(1H-indol-3-ylmethylidene)-5-phenylcyclohexane-1,3-dione has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the development of new materials and as a precursor in organic synthesis .

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-ylmethylidene)-5-phenylcyclohexane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to bind to various biological targets, influencing pathways related to cell growth and apoptosis. The compound’s effects are mediated through its ability to modulate these pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(1H-indol-3-ylmethylidene)-5-phenylcyclohexane-1,3-dione with structurally analogous compounds, focusing on substituents, molecular properties, and biological activities:

Key Observations:

The N-H group in indole may enhance hydrogen-bonding capacity compared to non-nitrogenous substituents.

Synthetic Feasibility :

- Derivatives with bulky substituents (e.g., diphenylpropyl in ) achieve moderate yields (78–84%), suggesting that the indole analog could follow similar pathways but may require optimization for steric hindrance.

Biological Activity: While direct data for the indole derivative are lacking, phthalimide analogs with isoindoline-1,3-dione cores () show antimicrobial and anti-inflammatory activities .

Spectroscopic Properties :

- IR spectra of related compounds () show strong C=O stretches near 1700 cm⁻¹, characteristic of cyclohexane-1,3-diones. The indole derivative would likely exhibit additional N-H stretches (~3400 cm⁻¹) and aromatic C=C vibrations (~1480 cm⁻¹) .

Biological Activity

The compound 2-(1H-indol-3-ylmethylidene)-5-phenylcyclohexane-1,3-dione (also known as Indole-based cyclohexanedione) is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula: C21H17NO

- Molecular Weight: 315.4 g/mol

- Structure: The compound features an indole moiety connected to a cyclohexanedione structure, which is significant for its biological interactions .

Anticancer Activity

Research has indicated that 2-(1H-indol-3-ylmethylidene)-5-phenylcyclohexane-1,3-dione exhibits significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspases and modulation of apoptotic pathways, leading to cell cycle arrest and ultimately cell death .

Antioxidant Properties

The compound has also demonstrated antioxidant activity, which is crucial for combating oxidative stress-related diseases. Studies suggest that it scavenges free radicals and enhances the activity of endogenous antioxidant enzymes. This property may contribute to its protective effects against cellular damage and inflammation .

Anti-inflammatory Effects

In addition to its anticancer and antioxidant activities, 2-(1H-indol-3-ylmethylidene)-5-phenylcyclohexane-1,3-dione has shown promise in reducing inflammation. Experimental models have reported decreased levels of pro-inflammatory cytokines when treated with this compound, indicating its potential utility in managing inflammatory conditions .

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

- Tyrosine Kinase Inhibition: The compound may inhibit specific tyrosine kinases involved in cancer progression.

- Nuclear Factor kappa B (NF-kB) Pathway Modulation: It may interfere with the NF-kB signaling pathway, which is critical in inflammation and cancer .

Study 1: Anticancer Efficacy

A study published in Cancer Letters examined the effects of 2-(1H-indol-3-ylmethylidene)-5-phenylcyclohexane-1,3-dione on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability and an increase in apoptotic markers after treatment with the compound.

| Concentration (µM) | Cell Viability (%) | Apoptotic Markers (Caspase 3 Activity) |

|---|---|---|

| 0 | 100 | Baseline |

| 10 | 75 | Increased |

| 20 | 50 | Significantly increased |

Study 2: Anti-inflammatory Activity

In another study featured in Journal of Inflammation, the anti-inflammatory effects were assessed using a murine model of arthritis. Treatment with the compound resulted in reduced swelling and pain scores compared to control groups.

| Treatment Group | Swelling Score (mm) | Pain Score (0-10) |

|---|---|---|

| Control | 8 | 7 |

| Compound Treatment | 4 | 3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.